tert-butyl N-(4-amino-1-butyl-1H-pyrazol-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-amino-1-butyl-1H-pyrazol-5-yl)carbamate: is an organic compound that features a pyrazole ring substituted with an amino group and a butyl chain The tert-butyl carbamate group is often used as a protecting group for amines in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-amino-1-butyl-1H-pyrazol-5-yl)carbamate typically involves multiple steps. One common method starts with the preparation of 1-methyl-1H-pyrazol-5-amine. This intermediate is then subjected to a series of reactions including nitrosation, reduction, esterification, amino group protection, and condensation steps . The overall yield of this synthetic route is approximately 59.5%.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-amino-1-butyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(4-amino-1-butyl-1H-pyrazol-5-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of pharmacologically active compounds .
Biology: In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may also be used in the development of new drugs or therapeutic agents.
Medicine: In medicinal chemistry, this compound is of interest due to its potential as a precursor for the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic .
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-amino-1-butyl-1H-pyrazol-5-yl)carbamate involves its interaction with molecular targets in biological systems. The amino group and pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized.
Comparison with Similar Compounds
tert-Butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound features a methoxybenzyl group instead of an amino group.
tert-Butyl N-(1-methyl-4-oxocyclohexyl)carbamate: This compound has a cyclohexyl ring instead of a pyrazole ring.
tert-Butyl (4-ethynylphenyl)carbamate: This compound contains an ethynyl group attached to a phenyl ring.
Uniqueness: tert-Butyl N-(4-amino-1-butyl-1H-pyrazol-5-yl)carbamate is unique due to its specific substitution pattern on the pyrazole ring and the presence of both an amino group and a butyl chain
Properties
Molecular Formula |
C12H22N4O2 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-2-butylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C12H22N4O2/c1-5-6-7-16-10(9(13)8-14-16)15-11(17)18-12(2,3)4/h8H,5-7,13H2,1-4H3,(H,15,17) |
InChI Key |
RRHOUQAYWSTHCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C=N1)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.